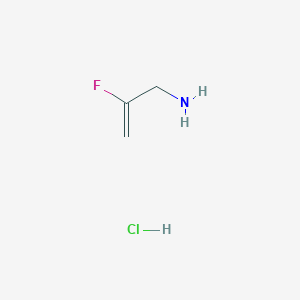

2-Fluoroprop-2-en-1-amine hydrochloride

Description

Significance of Fluorine Incorporation in Molecular Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. tandfonline.com This has led to the development of a wide array of fluorinated pharmaceuticals and agrochemicals with enhanced efficacy and metabolic stability. The carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical robustness of organofluorine compounds.

The high electronegativity of fluorine significantly influences the electronic distribution within a molecule. This inductive effect can alter the pKa of nearby functional groups, impact dipole moments, and modify the reactivity of the carbon backbone. tandfonline.com For instance, the presence of a fluorine atom can stabilize adjacent carbocations through resonance, a phenomenon that can be exploited in various chemical transformations. The electron-withdrawing nature of fluorine can also activate or deactivate parts of a molecule towards nucleophilic or electrophilic attack, providing a handle for selective synthesis.

Table 1: Comparison of Bond Properties

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Electronegativity of Halogen (Pauling Scale) |

| C-H | 1.09 | ~100 | 2.20 (H) |

| C-F | 1.35 | ~116 | 3.98 (F) |

| C-Cl | 1.77 | ~81 | 3.16 (Cl) |

| C-Br | 1.94 | ~68 | 2.96 (Br) |

This table provides a comparative overview of carbon-halogen and carbon-hydrogen bond properties, illustrating the unique characteristics of the C-F bond.

The small van der Waals radius of fluorine (1.47 Å), which is only slightly larger than that of hydrogen (1.2 Å), allows it to be introduced into a molecule with minimal steric hindrance. However, the electrostatic interactions involving the highly polarized C-F bond can have a profound impact on the conformational preferences of the molecule. The "gauche effect," where a gauche arrangement of electronegative substituents is favored, is a well-documented phenomenon in fluorinated systems and can be used to control the three-dimensional structure of a molecule. This conformational control is crucial for designing molecules that can selectively bind to biological targets.

Strategic Role of Allylic Amines in Chemical Transformations

Allylic amines are versatile and highly valuable building blocks in organic synthesis. Their bifunctionality, possessing both a nucleophilic amino group and a reactive double bond, allows for a wide range of chemical modifications. They are key intermediates in the synthesis of numerous natural products, pharmaceuticals, and other biologically active compounds. The allylic position is readily functionalized through various transition metal-catalyzed reactions, making them attractive substrates for constructing complex molecular architectures.

Positioning 2-Fluoroprop-2-en-1-amine Hydrochloride within the Fluoroallylic Amine Landscape

This compound emerges as a compound of significant interest at the intersection of fluorinated molecules and allylic amines. As a member of the fluoroallylic amine family, it combines the advantageous properties of fluorine substitution with the synthetic versatility of the allylic amine scaffold.

The structure of 2-Fluoroprop-2-en-1-amine features a fluorine atom attached to the central carbon of the allyl group. This specific placement of fluorine is expected to have a pronounced effect on the reactivity of the double bond and the adjacent amine. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amine and the susceptibility of the double bond to electrophilic or nucleophilic attack.

Recent advances in synthetic methodology have demonstrated the palladium-catalyzed synthesis of mono- and di-2-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines. nih.govd-nb.inforsc.org This approach provides a pathway to access a variety of substituted 2-fluoroallylic amines, highlighting the growing interest in this class of compounds. This compound, as a primary amine, holds significant potential as a precursor for the synthesis of more complex di- and tri-substituted fluoroallylic amines through similar catalytic methods. The hydrochloride salt form enhances the stability and handling of this otherwise reactive primary amine.

The synthetic potential of this compound is vast. It can serve as a key building block in the synthesis of novel fluorinated analogs of known bioactive molecules. The presence of the fluorine atom can be leveraged to fine-tune the electronic and conformational properties of the target molecules, potentially leading to improved pharmacological profiles. Furthermore, the allylic functionality opens the door to a plethora of transformations, including cross-coupling reactions, hydroaminations, and cycloadditions, enabling the construction of diverse and complex molecular scaffolds.

Table 2: Potential Reactions of 2-Fluoroprop-2-en-1-amine

| Reaction Type | Potential Reagents | Expected Product Features |

| N-Alkylation/Arylation | Alkyl/Aryl Halides, Palladium Catalysis | Secondary or Tertiary Fluoroallylic Amines |

| Acylation | Acyl Chlorides, Anhydrides | Fluoroallylic Amides |

| Michael Addition | α,β-Unsaturated Carbonyls | γ-Amino Ketones/Esters with Fluorine |

| Heck Reaction | Aryl Halides, Palladium Catalysis | Arylated Fluoroallylic Amines |

| Cycloaddition | Dienes, Dienophiles | Fluorinated Heterocyclic Compounds |

This table outlines some of the potential synthetic transformations that 2-Fluoroprop-2-en-1-amine could undergo, showcasing its versatility as a synthetic intermediate.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoroprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c1-3(4)2-5;/h1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXCPZZJWCXNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954072 | |

| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322637-47-8 | |

| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoroprop 2 En 1 Amine Hydrochloride

Overview of Established Synthetic Routes

The construction of 2-Fluoroprop-2-en-1-amine hydrochloride typically proceeds via the reaction of a halogenated 2-fluoropropene (B75672) derivative with an amine or a protected amine equivalent. This strategy leverages the electrophilic nature of the carbon atom bearing a leaving group, facilitating the introduction of the amino functionality.

Preparation from Halogenated Propenes and Amines

A foundational approach to the synthesis of allylic amines is the reaction between an allyl halide and an amine. However, the direct reaction of a 2-fluoroallyl halide with ammonia (B1221849) is often plagued by a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as the corresponding quaternary ammonium (B1175870) salt. This is due to the newly formed primary amine being more nucleophilic than ammonia itself, leading to further alkylation.

To circumvent this issue, the Gabriel synthesis is a widely employed and effective method for the controlled formation of primary amines from alkyl halides. This methodology utilizes phthalimide (B116566) as a protected form of ammonia.

The core of this synthetic approach is a nucleophilic substitution reaction. The Gabriel synthesis begins with the deprotonation of phthalimide using a base, such as potassium hydroxide, to form potassium phthalimide. The resulting phthalimide anion is a potent nucleophile that attacks the electrophilic carbon of a 2-fluoroallyl halide (e.g., 2-fluoro-3-bromopropene or 2-fluoro-3-chloropropene). This SN2 reaction results in the formation of N-(2-fluoroprop-2-en-1-yl)phthalimide. The bulky nature of the phthalimide group prevents over-alkylation, thus ensuring the selective formation of the mono-alkylated product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Potassium Phthalimide | 2-Fluoroallyl Halide | N-(2-fluoroprop-2-en-1-yl)phthalimide | SN2 Nucleophilic Substitution |

Basic conditions are crucial in the initial step of the Gabriel synthesis. The use of a base like potassium hydroxide or potassium carbonate is necessary to deprotonate the phthalimide (pKa ≈ 8.3), generating the highly nucleophilic potassium phthalimide salt. This anion is significantly more reactive towards the alkyl halide than the neutral phthalimide. The choice of a non-aqueous solvent, such as dimethylformamide (DMF), can further accelerate the SN2 reaction.

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound is contingent upon the availability of key precursors, namely the fluorinated propene building blocks, and the effective use of amine protection and deprotection strategies.

Synthesis of Key Fluorinated Propene Building Blocks

The primary precursors for the synthesis are 2-fluoroallyl halides, such as 2-fluoro-3-chloropropene or 2-fluoro-3-bromopropene. One plausible route to these compounds is via the free-radical halogenation of 2-fluoropropene. This reaction typically utilizes a halogenating agent in the presence of UV light or a radical initiator. The allylic position is susceptible to halogenation, which would yield the desired 2-fluoro-3-halopropene. However, controlling the selectivity of radical reactions can be challenging, and mixtures of products may be formed.

Another viable strategy involves the synthesis of 2-fluoroallyl alcohol as an intermediate. This alcohol can then be converted to the corresponding 2-fluoroallyl halide using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can yield 2-fluoro-3-chloropropene, while phosphorus tribromide (PBr₃) can be used to produce 2-fluoro-3-bromopropene.

| Starting Material | Reagent(s) | Product |

| 2-Fluoropropene | N-Bromosuccinimide (NBS), UV light | 2-Fluoro-3-bromopropene |

| 2-Fluoroallyl alcohol | Thionyl chloride (SOCl₂) | 2-Fluoro-3-chloropropene |

| 2-Fluoroallyl alcohol | Phosphorus tribromide (PBr₃) | 2-Fluoro-3-bromopropene |

Amine Protection and Deprotection Group Chemistry

As highlighted in the Gabriel synthesis, the use of a protecting group for the amine functionality is essential to prevent multiple alkylations and ensure the selective formation of the primary amine.

The phthalimide group serves as an effective protecting group for the amino functionality. Once the nucleophilic substitution to form N-(2-fluoroprop-2-en-1-yl)phthalimide is complete, the protecting group must be removed to yield the desired primary amine. A common method for the deprotection of the phthalimide is the Ing-Manske procedure, which involves treatment with hydrazine (N₂H₄) in a solvent such as ethanol. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the free 2-fluoroprop-2-en-1-amine.

Following deprotection, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the stability and handling of the amine product.

| Protected Amine | Deprotection Reagent | Product |

| N-(2-fluoroprop-2-en-1-yl)phthalimide | Hydrazine (N₂H₄) | 2-Fluoroprop-2-en-1-amine |

Optimization of Reaction Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on both the Boc protection and deprotection steps. For the Boc protection, aprotic solvents like DCM and THF are generally preferred as they are inert to the reagents and facilitate easy work-up. The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes accelerating the reaction.

In the HCl-mediated deprotection step, the choice of solvent is critical. Solvents like dioxane and methanol are commonly used to prepare solutions of anhydrous HCl. The solubility of the starting material and the final hydrochloride salt in the chosen solvent system will affect the reaction kinetics and the ease of product isolation. For instance, if the hydrochloride salt is insoluble in the reaction solvent, it may precipitate out, driving the reaction to completion and simplifying the purification process.

Temperature and Reaction Time Considerations

Both the Boc protection and deprotection reactions are typically conducted at room temperature. However, the reaction temperature can be adjusted to control the reaction rate. For the Boc protection, gentle heating may be employed for less reactive amines. Conversely, for the deprotection step, lower temperatures may be used to minimize potential side reactions, although this is generally not necessary for Boc group removal.

Reaction times for both steps are usually monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the reaction goes to completion. Boc protection reactions can take from a few hours to overnight, while deprotection with HCl is often complete within a few hours.

Table 2: Effect of Temperature and Time on a Typical Boc Deprotection Reaction

| Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| N-Boc-benzylamine | 4M HCl in Dioxane | Dioxane | 25 | 1 | >99 |

| N-Boc-benzylamine | 4M HCl in Dioxane | Dioxane | 0 | 4 | >99 |

| N-Boc-aniline | 4M HCl in Dioxane | Dioxane | 25 | 3 | >98 |

Note: This table illustrates the general relationship between temperature, time, and conversion for Boc deprotection and is applicable to the synthesis of the target compound.

Stoichiometric and Catalytic Approaches

In the Boc protection step, a slight excess of di-tert-butyl dicarbonate (B1257347) is often used to ensure complete conversion of the amine. The amount of base used is typically stoichiometric or in slight excess to neutralize the generated acid.

For the deprotection step, a significant excess of hydrochloric acid is used to ensure complete cleavage of the Boc group and to protonate the resulting amine to form the hydrochloride salt. While the deprotection is acid-mediated, it is not a catalytic process in the traditional sense, as the acid is consumed in the protonation of the final product.

Advanced Purification and Isolation Techniques

The purification of this compound is a critical step to obtain a product of high purity. Following the deprotection reaction, the crude product is typically isolated by filtration if it precipitates from the reaction mixture. If the product remains in solution, the solvent is removed under reduced pressure.

The crude product may then be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent for recrystallization is determined by the solubility of the hydrochloride salt and any impurities. Common solvents for recrystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these with ethers like diethyl ether or methyl tert-butyl ether to induce precipitation.

Alternatively, washing the crude solid with a solvent in which the desired product is insoluble but impurities are soluble (trituration) can be an effective purification method. For instance, triturating the crude hydrochloride salt with cold diethyl ether can remove non-polar impurities. The purity of the final product is typically assessed by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential partitioning of components between a stationary phase and a mobile phase. For a polar, fluorinated compound such as this compound, several chromatographic strategies can be effectively employed.

A common approach involves flash column chromatography using silica (B1680970) gel as the stationary phase. The separation is typically achieved by eluting the column with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. A frequently used solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). The crude mixture is loaded onto the silica gel column, and the solvent mixture is passed through, with fractions being collected sequentially. The composition of these fractions is monitored, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Alternatively, specialized fluorinated stationary phases can be utilized to enhance the separation of fluorine-containing molecules. silicycle.com These phases work on the principle of "fluorous" interactions, where the retention of compounds is influenced by their fluorine content and hydrophobic character. silicycle.com For these systems, a reversed-phase solvent system, such as a mixture of water and an organic solvent like acetonitrile, may be used. silicycle.com The development of porous polymer monoliths with fluorous components also presents an advanced option for the chromatography of tagged analytes. nih.gov

The following table summarizes typical parameters for the chromatographic purification of a compound like this compound.

| Parameter | Description | Typical Implementation |

| Technique | Flash Column Chromatography | Utilized for preparative separation of synthetic mixtures. |

| Stationary Phase | Silica Gel | A standard choice for polar compounds. |

| Fluorinated Silica Phases | Offers alternative selectivity for fluorinated analytes. silicycle.com | |

| Mobile Phase | Dichloromethane/Methanol | A common normal-phase gradient system. |

| Water/Acetonitrile | A typical reversed-phase system, often used with fluorinated columns. silicycle.com | |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to identify fractions containing the desired compound. |

Crystallization Techniques for Compound Isolation

Crystallization is a powerful method for obtaining highly pure solid compounds and is frequently used as the final step after chromatographic purification. The process leverages the differences in solubility of the compound and impurities in a given solvent system at varying temperatures.

For amine hydrochlorides, crystallization is often induced from a solution by cooling or by the addition of an anti-solvent. A typical procedure involves dissolving the crude or semi-purified this compound in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or acetonitrile. acs.org Once the compound is fully dissolved, the solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to maximize crystal formation. acs.org

If crystallization does not occur upon cooling, an anti-solvent—a solvent in which the compound is poorly soluble, such as diethyl ether—can be added progressively to the solution to induce precipitation. googleapis.com This technique, sometimes referred to as trituration when it produces a solid from an oil, is effective for isolating hydrochloride salts. rsc.org The resulting crystals are then collected by filtration, washed with a small amount of cold solvent or the anti-solvent to remove residual soluble impurities, and finally dried under vacuum to remove all traces of solvent.

The table below outlines the key aspects of crystallization for isolating amine hydrochloride salts.

| Parameter | Description | Common Solvents/Methods |

| Primary Solvent | Dissolves the compound at elevated temperatures. | Ethanol, Methanol, Acetonitrile acs.org |

| Anti-Solvent | A solvent in which the compound has low solubility, used to induce precipitation. | Diethyl Ether, Hexane googleapis.com |

| Inducement Method | The process used to initiate crystal formation. | Slow cooling, slow evaporation, or addition of an anti-solvent. acs.org |

| Isolation | Separation of the solid crystals from the liquid mother liquor. | Vacuum Filtration |

| Drying | Removal of residual solvent from the final product. | Drying under vacuum. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoroprop 2 En 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the molecular structure by probing the magnetic properties of atomic nuclei. For fluorinated compounds like 2-Fluoroprop-2-en-1-amine hydrochloride, both ¹H and ¹³C NMR spectra offer a wealth of information, not only from chemical shifts and homonuclear coupling constants but also from the significant influence of the highly sensitive ¹⁹F nucleus.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the amine, methylene (B1212753), and vinyl protons. The presence of the fluorine atom introduces complex splitting patterns due to heteronuclear coupling.

The vinyl protons (H-3a and H-3b) are diastereotopic and are expected to appear as distinct multiplets. The geminal coupling between them (²JHH) would be small. Each vinyl proton will also exhibit coupling to the fluorine atom. The geminal H-F coupling (²JHF) is typically large, while the cis and trans H-F couplings (³JHF) will have different magnitudes, aiding in their assignment. The methylene protons (H-1) would likely appear as a doublet of doublets, split by the neighboring vinyl protons and the fluorine atom. The amine protons are expected to be a broad singlet, which may exchange with deuterium (B1214612) in a D₂O solvent.

To illustrate the expected couplings, data from 2-fluoropropene (B75672) can be considered as a reference. In 2-fluoropropene, the geminal protons of the =CH₂ group show chemical shifts around 4.13 ppm and 4.40 ppm. The geminal H-H coupling constant is approximately -2.5 Hz. The coupling constants to the fluorine atom are significantly larger, with a geminal H-F coupling of around 48.6 Hz and a vicinal H-F coupling of about 16.6 Hz. Similar coupling patterns, though with different chemical shifts, are expected for this compound.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | ~3.5 - 4.0 | dd | ³J(H1-H3a), ³J(H1-H3b), ⁴J(H1-F) |

| H-3a (cis to F) | ~5.0 - 5.5 | dd | ²J(H3a-H3b), ³J(H3a-H1), ³J(H3a-F) |

| H-3b (trans to F) | ~5.2 - 5.7 | dd | ²J(H3b-H3a), ³J(H3b-H1), ²J(H3b-F) |

| -NH₃⁺ | ~7.5 - 8.5 | br s | - |

In this compound itself, the primary rotational freedom is around the C1-C2 and C2-N bonds. At room temperature, the rotation around these single bonds is generally fast on the NMR timescale, leading to averaged signals.

However, for derivatives such as the N-acetylated compound, N-(2-fluoroprop-2-en-1-yl)acetamide, the situation becomes more complex. The partial double bond character of the amide C-N bond can lead to the existence of rotational isomers (rotamers), often referred to as cis and trans conformers, which may be slowly interconverting on the NMR timescale. This slow exchange can result in the appearance of two distinct sets of signals in the NMR spectrum, one for each rotamer.

The relative populations of these rotamers can be determined from the integration of their respective signals. Variable temperature NMR studies can be employed to study the dynamics of this rotational process. As the temperature is increased, the rate of interconversion between the rotamers increases, leading to broadening of the signals and eventually coalescence into a single set of time-averaged signals. From the coalescence temperature and the chemical shift difference between the signals of the two rotamers, the energy barrier for the rotation around the amide bond can be calculated.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom significantly influences the spectrum through one-bond and longer-range C-F couplings.

In the proton-decoupled ¹³C NMR spectrum of this compound, three signals are expected for the three distinct carbon atoms. The carbon directly bonded to the fluorine (C-2) will be significantly affected, and its signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The methylene carbon (C-1) and the vinylidene carbon (C-3) will also exhibit smaller doublet splittings due to two-bond and three-bond C-F couplings, respectively.

The chemical shifts of the carbons can be predicted based on the effects of the substituents. The olefinic carbons (C-2 and C-3) are expected in the range of 100-160 ppm, while the aliphatic methylene carbon (C-1) attached to the nitrogen will be in the range of 40-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constant (Hz) |

|---|---|---|---|

| C-1 | ~40 - 50 | d | ³JCF |

| C-2 | ~150 - 160 | d | ¹JCF |

| C-3 | ~100 - 110 | d | ²JCF |

The analysis of carbon-fluorine coupling constants provides valuable structural information.

¹JCF (One-bond C-F coupling): The magnitude of the one-bond coupling constant between C-2 and the fluorine atom is typically large for sp²-hybridized carbons, often in the range of 240-320 Hz. This large coupling is a characteristic feature and confirms the direct attachment of the fluorine atom to the carbon.

²JCF (Two-bond C-F coupling): The two-bond coupling between C-3 and the fluorine atom is generally smaller, typically in the range of 10-30 Hz. The magnitude of ²JCF can be dependent on the geometry of the molecule.

³JCF (Three-bond C-F coupling): The three-bond coupling between C-1 and the fluorine atom is usually the smallest of the three, often in the range of 5-15 Hz. The magnitude of ³JCF can be dependent on the dihedral angle between the C-F and C-C-C bonds, following a Karplus-type relationship, which can provide insights into the preferred conformation around the C1-C2 bond.

The detailed analysis of these C-F coupling constants, in conjunction with the chemical shifts, allows for an unambiguous assignment of the carbon signals and provides a deeper understanding of the electronic and conformational properties of this compound and its derivatives.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated organic compounds. nih.gov The ¹⁹F nucleus is an ideal candidate for NMR studies due to its 100% natural abundance, a nuclear spin of 1/2, and a high gyromagnetic ratio, which gives it a sensitivity that is approximately 83% of that of the proton (¹H). wikipedia.orgalfa-chemistry.comnih.gov A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, spanning over 800 ppm, which makes it highly sensitive to subtle changes in the local electronic environment. wikipedia.orgnih.gov This sensitivity allows for detailed structural analysis and the differentiation of fluorine atoms in slightly different chemical surroundings. nih.gov

In fluoroallylic systems such as this compound, the chemical shift of the fluorine atom is influenced by several factors, including the hybridization of the carbon atom to which it is attached and the electronic effects of neighboring substituents. alfa-chemistry.com For fluorine attached to an sp²-hybridized carbon in a fluoroalkene, the chemical shifts are distinct from those in fluoroalkanes or fluorinated aromatic systems. wikipedia.org The electronegativity of the fluorine atom and its ability to participate in resonance effects within the π-system of the double bond are primary determinants of its shielding environment.

The multiplicity, or splitting pattern, of the ¹⁹F signal provides crucial information about neighboring spin-active nuclei, primarily protons (¹H). In the case of this compound, the fluorine atom is expected to couple with the geminal proton (=CHF), the vicinal methylene protons (-CH₂-), and potentially show long-range coupling to the amine protons (-NH₃⁺). The magnitude of these coupling constants (J-values) is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. Geminal ¹H-¹⁹F coupling constants (²JHF) are typically large, often around 50 Hz or more, while vicinal (³JHF) and longer-range couplings are generally smaller. wikipedia.orghuji.ac.il

| Parameter | Predicted Value/Pattern | Notes |

|---|---|---|

| Chemical Shift (δ) | -90 to -140 ppm | Typical range for vinylic fluorides. The exact shift is influenced by the electron-withdrawing ammonium (B1175870) group. |

| Multiplicity | Doublet of triplets (dt) or more complex multiplet | Splitting arises from coupling to the geminal proton (large coupling, doublet) and the two vicinal methylene protons (smaller coupling, triplet). Long-range couplings may add further complexity. |

| ²JHF (geminal) | ~45-80 Hz | Coupling to the proton on the same carbon (C2). |

| ³JHF (vicinal, cis) | ~4-20 Hz | Coupling to the methylene protons (C1) across the double bond. The value depends on the stereochemical relationship. |

| ³JHF (vicinal, trans) | ~20-50 Hz | Coupling to the methylene protons (C1) across the double bond. The value depends on the stereochemical relationship. |

Spin-spin coupling interactions in fluorinated molecules can occur through two primary mechanisms: through-bond (scalar coupling) and through-space. researchgate.net

Through-Bond Coupling (J-Coupling): This interaction is mediated by the bonding electrons between the coupled nuclei. The magnitude of through-bond coupling generally decreases as the number of intervening bonds increases. wikipedia.org However, ¹⁹F nuclei are known to exhibit significant long-range couplings (⁴J or ⁵J) that are often larger than analogous ¹H-¹H long-range couplings. wikipedia.orgnih.gov In this compound, through-bond couplings would be observed between the ¹⁹F nucleus and the protons on C1, C2, and C3.

Through-Space Coupling: This type of interaction occurs when two nuclei are spatially close to each other, regardless of the number of bonds separating them. The interaction is mediated by the overlap of their non-bonding electron orbitals. researchgate.netanu.edu.au This phenomenon is particularly well-documented for fluorine. researchgate.net While this compound has only one fluorine atom, this concept is critical for its derivatives or in studies of intermolecular interactions. For example, if a derivative contains another fluorine atom or a proton held in close proximity due to the molecule's conformation, a through-space ¹⁹F-¹⁹F or ¹H-¹⁹F coupling could be observed, providing valuable information about the molecule's three-dimensional structure. anu.edu.au

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous structural elucidation of complex organic molecules by mapping out the connectivity and spatial relationships between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies nuclei that are spin-coupled to each other, typically ¹H-¹H couplings through two or three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the protons on the C3 methylene group with the proton on C2. This confirms the allylic nature of the amine. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. youtube.com It provides a direct map of which protons are attached to which carbons. An HSQC spectrum would show correlations for the C1-H₂, C2-H, and C3-H pairs, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com It is crucial for piecing together the carbon skeleton and identifying quaternary carbons. For instance, the protons on C3 would show an HMBC correlation to C2 and C1, while the proton on C2 would correlate to C1 and C3. Importantly, the methylene protons on C1 would show a correlation to the fluorinated carbon (C2), confirming the position of the fluorine atom. science.govscience.gov

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| ¹H-¹H COSY | H(C3) ↔ H(C2) | Protons on C3 are coupled to the proton on C2. | Confirms the -CH=CH₂- fragment. |

| ¹H-¹³C HSQC | H(C1) ↔ C1 H(C2) ↔ C2 H(C3) ↔ C3 | Direct one-bond C-H connectivities. | Assigns protonated carbons in the ¹³C spectrum. |

| ¹H-¹³C HMBC | H(C1) ↔ C2, C3 H(C2) ↔ C1, C3 H(C3) ↔ C1, C2 | Two- and three-bond C-H connectivities. | Confirms the C1-C2-C3 carbon backbone and the position of the fluorine atom on C2. |

The ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is a 2D NMR technique that detects through-space dipolar interactions between ¹H and ¹⁹F nuclei. blogspot.com It is analogous to the ¹H-¹H NOESY experiment and is used to establish which protons and fluorine atoms are close to each other in space, typically within 5 Å. nih.govbris.ac.uk

This technique is particularly valuable for determining stereochemistry and conformational preferences in solution. nih.gov In the context of this compound derivatives, a ¹H-¹⁹F HOESY experiment could be used to determine the relative orientation of the fluorine atom with respect to substituents on the aminomethyl group or other parts of the molecule. The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for the measurement of ¹H-¹⁹F internuclear distances, which can be critical for detailed conformational analysis. nih.govbris.ac.uk For the parent compound, HOESY would confirm the proximity of the fluorine atom to the cis proton on C3 and the protons on the C1 aminomethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the amine hydrochloride, the carbon-carbon double bond, and the carbon-fluorine bond.

The spectrum of the analogous compound, allylamine (B125299) hydrochloride, provides a useful reference. nist.gov The protonation of the amine group to form an ammonium salt (-NH₃⁺) results in characteristic broad absorption bands in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations, which are often broadened by hydrogen bonding. researchgate.net The C=C stretching vibration of the allyl group is typically observed around 1645 cm⁻¹. The introduction of a fluorine atom onto the double bond is expected to shift the C=C stretching frequency, often to a higher wavenumber, due to its high electronegativity. The C-F bond itself will give rise to a strong absorption band in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity | Notes |

|---|---|---|---|

| 3200 - 2800 | N-H stretch (in -NH₃⁺) | Strong, Broad | Characteristic of primary amine salts, broadened due to hydrogen bonding. researchgate.net |

| ~3100 | C(sp²)-H stretch | Medium | Stretching of hydrogens on the C=C double bond. |

| ~2960 | C(sp³)-H stretch | Medium | Stretching of hydrogens on the CH₂ group. |

| 1680 - 1650 | C=C stretch | Medium to Weak | Frequency is increased by the attached fluorine atom compared to a non-fluorinated alkene (~1645 cm⁻¹). nist.gov |

| 1620 - 1550 | N-H bend (asymmetric) | Medium | Asymmetric deformation of the -NH₃⁺ group. |

| 1550 - 1500 | N-H bend (symmetric) | Medium | Symmetric deformation (umbrella mode) of the -NH₃⁺ group. |

| 1250 - 1050 | C-F stretch | Strong | A strong, characteristic band for the carbon-fluorine bond. |

| ~950 | =C-H bend (out-of-plane) | Strong | Out-of-plane bending of hydrogens on the double bond. |

Identification of Characteristic Vibrational Modes (e.g., C=C, C-F, N-H)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes would be those corresponding to the alkene (C=C), carbon-fluorine (C-F), and amine hydrochloride (N-H) bonds.

The N-H stretching vibrations in primary amine salts typically appear as a broad band in the 3200-2800 cm⁻¹ region due to hydrogen bonding. The C=C stretching vibration of the vinyl group is expected in the 1680-1620 cm⁻¹ range. The C-F bond, known for its strong absorption, typically exhibits a stretching vibration in the 1400-1000 cm⁻¹ region of the spectrum. Computational studies on related molecules, often employing Density Functional Theory (DFT), can provide theoretical frequencies that align well with experimental values and aid in the precise assignment of these vibrational modes mdpi.com.

Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 | Broad absorption due to hydrogen bonding. |

| C-H Stretch (alkene) | =C-H | 3100 - 3000 | Typically sharp peaks. |

| C=C Stretch | Alkene | 1680 - 1620 | Medium intensity absorption. |

| N-H Bend (scissoring) | Ammonium (-NH₃⁺) | 1600 - 1500 | Asymmetric and symmetric bending. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements, typically to four or five decimal places mdpi.com.

For this compound, HRMS would be used to verify its molecular formula, C₃H₇FN·HCl. The technique distinguishes between compounds with the same nominal mass but different elemental compositions by resolving their exact masses mdpi.com. The protonated molecule [M+H]⁺ of the free amine (C₃H₇FN) would be observed in the positive ion mode. The calculated monoisotopic mass of this ion is compared against the experimentally measured value. A mass accuracy within a few parts per million (ppm) provides high confidence in the assigned elemental formula rsc.org.

Theoretical Accurate Mass for Elemental Composition Validation

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid fzu.cz. This technique provides precise information on molecular geometry, bond parameters, and intermolecular interactions. While a crystal structure for this compound is not publicly available, this section describes the data that such an analysis would yield.

An SCXRD study would reveal the precise spatial orientation of all atoms in the crystal lattice, confirming the connectivity of the 2-fluoroprop-2-en-1-amine cation and the chloride anion mdpi.com. It would also detail the packing of these ions in the unit cell and elucidate the network of intermolecular interactions, such as the hydrogen bonds between the ammonium group and the chloride ion, which govern the crystal's structure researchgate.net.

The primary output of an SCXRD experiment is a set of atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated mdpi.com. This data provides invaluable insight into the molecule's conformation in the solid state. For instance, the planarity of the vinyl group and the tetrahedral geometry around the saturated carbon and nitrogen atoms would be quantitatively described.

Illustrative Geometrical Parameters for 2-Fluoroprop-2-en-1-amine Cation Note: These are typical, illustrative values based on related structures, not experimental data for this specific compound.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=C | ~1.33 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | C=C-F | ~122° |

| Bond Angle | C=C-C | ~125° |

| Bond Angle | H-N-H | ~109.5° |

The parent compound, this compound, is not chiral. However, if derivatives were synthesized with a chiral center, SCXRD would be the definitive method to determine the absolute configuration of that center rsc.org. By using a technique known as anomalous dispersion, crystallographers can unambiguously assign the R or S configuration to a stereocenter, which is crucial in fields like medicinal chemistry where enantiomers can have vastly different biological activities.

Computational and Theoretical Chemistry Investigations of 2 Fluoroprop 2 En 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. A theoretical investigation of 2-Fluoroprop-2-en-1-amine hydrochloride would typically involve a suite of DFT calculations to build a comprehensive molecular profile.

Geometry Optimization and Molecular Structure Prediction

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization.

To achieve reliable results, researchers select a combination of a functional and a basis set. A common and robust choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as cc-pVTZ (correlation-consistent polarized Valence Triple Zeta). The cc-pVTZ basis set, for instance, is known for providing a good description of electron correlation effects, which are crucial for accurate energy and geometry predictions.

Vibrational Frequency Calculations for IR Spectral Assignment and Conformational Analysis

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-F stretching, N-H bending, or C=C double bond stretching. This theoretical spectrum can be compared with experimental IR data to confirm the structure and aid in the assignment of spectral bands.

Theoretical NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimentally measured values provides a stringent test of the accuracy of the computed structure and offers a deeper understanding of the electronic environment around each atom.

Conformational Energy Landscapes and Rotameric Equilibrium Studies

Molecules with rotatable single bonds, such as the C-C and C-N bonds in this compound, can exist in multiple conformations, or rotamers. A conformational energy landscape maps the relative energies of these different spatial arrangements. By systematically rotating a specific dihedral angle and calculating the energy at each step (a process known as a potential energy surface scan), researchers can identify the most stable conformers and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and the equilibrium distribution of its different shapes at a given temperature.

While these computational methodologies are standard practice, their application to this compound has not been documented in the available scientific literature. The absence of such fundamental computational data highlights a knowledge gap and an opportunity for future research to characterize this potentially valuable chemical compound.

No Published Research Found on the Computational and Theoretical Chemistry of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Despite its potential relevance in various chemical fields, dedicated studies on its molecular dynamics, quantum chemical properties, and reactivity indices appear to be absent from published research.

This lack of specific data prevents a detailed analysis according to the requested outline, which includes:

Quantum Chemical Descriptors and Reactivity Indices:There is no available research detailing the Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps), the Electrostatic Potential (MEP) surface mapping for electrophilic/nucleophilic sites, or the Average Local Ionization Energy (ALIE) surface analysis specifically for this compound.

Consequently, it is not possible to provide the requested in-depth article with detailed research findings and data tables for this compound at this time. Further experimental and computational research would be required to elucidate the molecular properties and behaviors outlined.

Dipole Moment Calculations and Polarity Assessment

The presence of the highly electronegative fluorine atom and the charged amine group (-NH3+) suggests that this compound is a polar molecule. The vector sum of individual bond dipoles would result in a significant net molecular dipole moment. The magnitude and direction of this dipole moment are calculated to provide a quantitative measure of its polarity.

Table 1: Theoretical Dipole Moment Calculation Parameters

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available in public literature |

| MP2 | aug-cc-pVTZ | Data not available in public literature |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical studies are instrumental in elucidating the potential reaction pathways and associated energy changes for this compound. These investigations provide insights into the molecule's stability and reactivity.

Transition State Localization and Energy Barrier Calculations

Understanding the mechanisms of reactions involving this compound requires the identification of transition states—the highest energy points along a reaction coordinate. Computational methods are used to locate these transient structures and calculate the activation energy, or energy barrier, which must be overcome for a reaction to proceed. This information is crucial for predicting reaction rates and identifying the most favorable reaction pathways. For instance, in a potential elimination reaction, the transition state would involve the partial breaking of the C-F and C-H bonds and the partial formation of a new double bond.

Bond Dissociation Energy (BDE) Studies

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Theoretical BDE calculations for this compound would focus on key bonds, such as the C-F, C-N, and C-C bonds, to assess their relative strengths. This data is vital for predicting the molecule's thermal stability and its propensity to undergo radical reactions. The BDE of the C-F bond, for example, would be a significant indicator of the conditions required to cleave the fluorine atom from the molecule.

Table 2: Calculated Bond Dissociation Energies

| Bond | Computational Method | Basis Set | Calculated BDE (kcal/mol) |

| C-F | DFT (B3LYP) | 6-311++G(d,p) | Data not available in public literature |

| C-N | DFT (B3LYP) | 6-311++G(d,p) | Data not available in public literature |

| C=C | DFT (B3LYP) | 6-311++G(d,p) | Data not available in public literature |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Validation of Theoretical Models with Experimental Results

The accuracy of computational models is contingent upon their validation against experimental data. For this compound, theoretical predictions would be compared with experimental findings to refine the computational methods. For example, calculated vibrational frequencies from theoretical models can be compared with experimental infrared (IR) and Raman spectra. Similarly, predicted chemical shifts can be validated against Nuclear Magnetic Resonance (NMR) spectroscopy data. The agreement between theoretical and experimental results provides confidence in the predictive power of the computational models for properties that are difficult or impossible to measure experimentally.

Chemical Reactivity and Reaction Mechanisms of 2 Fluoroprop 2 En 1 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-Fluoroprop-2-en-1-amine hydrochloride is a key site of reactivity, behaving as a nucleophile and a base. Its reactivity is influenced by the adjacent electron-withdrawing fluoroalkene moiety.

Salt Formation and Derivatization (e.g., amidation, acylation)

As an amine hydrochloride salt, the compound exists in a protonated form. Treatment with a base will neutralize the salt, liberating the free amine which can then participate in a variety of derivatization reactions.

Amidation and Acylation: The primary amine readily undergoes acylation with various acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a fundamental transformation for the introduction of the 2-fluoroallyl group into other molecules. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). libretexts.org

For instance, the reaction of 2-Fluoroprop-2-en-1-amine with an acyl chloride, such as ethanoyl chloride, would proceed via a nucleophilic addition-elimination mechanism to yield N-(2-fluoroprop-2-en-1-yl)acetamide. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Similarly, reaction with an acid anhydride, like acetic anhydride, will also produce the corresponding amide. The mechanism involves nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to give the amide and a carboxylate anion.

| Acylating Agent | Product | Reaction Conditions |

| Acyl Chloride (R-COCl) | N-(2-fluoroprop-2-en-1-yl)amide | Typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge HCl. |

| Acid Anhydride (R-CO)₂O | N-(2-fluoroprop-2-en-1-yl)amide | Often requires heating or a catalyst; produces a carboxylic acid byproduct. |

Nucleophilic Reactivity and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the free amine makes it a potent nucleophile. This nucleophilicity allows it to participate in a variety of substitution and addition reactions.

Alkylation: 2-Fluoroprop-2-en-1-amine can be alkylated by reacting it with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2 for primary and secondary alkyl halides) to form secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants.

A notable application of its nucleophilic character is in palladium-catalyzed allylic substitution reactions. For example, (2-fluoroallyl)pyridinium tetrafluoroborates, derived from gem-bromofluorocyclopropanes, can act as electrophiles. The primary amine of 2-Fluoroprop-2-en-1-amine can then act as a nucleophile in a palladium-catalyzed reaction to displace the pyridinium (B92312) group, leading to the formation of a di(2-fluoroallyl)amine derivative. chemrxiv.org

| Alkylating Agent | Product Type | Mechanism |

| Alkyl Halide (R-X) | Secondary or Tertiary Amine | SN2 |

| (2-fluoroallyl)pyridinium salt | di(2-fluoroallyl)amine derivative | Palladium-catalyzed Nucleophilic Substitution |

Reactivity of the Fluoro-Substituted Alkene Moiety

The double bond in 2-Fluoroprop-2-en-1-amine is activated by the presence of the fluorine atom, making it susceptible to various addition and rearrangement reactions. The fluorine atom exerts a strong electron-withdrawing inductive effect, which influences the regioselectivity and reactivity of the alkene.

Electrophilic Addition Reactions

The electron-rich π-bond of the alkene can be attacked by electrophiles. In the case of unsymmetrical alkenes like 2-fluoropropene (B75672), the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton (electrophile) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chemguide.co.uklibretexts.org

However, the presence of the fluorine atom can significantly influence the stability of the carbocation intermediate. The fluorine atom is strongly electron-withdrawing, which can destabilize an adjacent carbocation. Therefore, the regiochemical outcome of electrophilic additions to 2-fluoroprop-2-en-1-amine may deviate from simple predictions based on alkyl-substituted alkenes.

Experimental and theoretical studies on the reaction of 2-fluoropropene with Cl atoms have shown that the addition occurs primarily at the α-carbon (the carbon bearing the fluorine atom). rsc.org This suggests that the resonance effect of the fluorine atom, where its lone pairs can donate electron density to the adjacent carbocation, may play a role in stabilizing the intermediate, alongside the inductive effects.

| Electrophile | Expected Major Product (based on carbocation stability) |

| HBr | 1-bromo-2-fluoropropan-1-amine |

| Cl₂ | 1,2-dichloro-2-fluoropropan-1-amine |

Cycloaddition Reactions (e.g., [2+2], [4+2])

The fluoro-substituted alkene can participate in cycloaddition reactions, where it can act as a 2π component. The electron-withdrawing nature of the fluorine atom can enhance its reactivity as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes.

The feasibility and stereochemical outcome of [2+2] cycloadditions would depend on the reaction conditions (e.g., photochemical activation) and the nature of the other reacting partner.

Rearrangement Reactions (e.g., allyl rearrangements)

Allylic systems, such as the one present in 2-Fluoroprop-2-en-1-amine, are known to undergo rearrangement reactions where the double bond shifts. wikipedia.org These rearrangements can occur under various conditions, often involving the formation of an allylic cation or radical intermediate.

In the context of nucleophilic substitution reactions, an SN2' mechanism can lead to an allylic rearrangement, where the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond. While direct examples with 2-Fluoroprop-2-en-1-amine as the substrate are scarce, the principle of allylic rearrangement is a fundamental aspect of the reactivity of allyl compounds. wikipedia.org

Furthermore, palladium-catalyzed decarboxylative rearrangements of allyl malonates demonstrate the propensity of allylic systems to undergo rearrangements, which can be influenced by the electronic nature of the substituents. nih.gov The presence of the fluorine atom in 2-Fluoroprop-2-en-1-amine would be expected to influence the stability of any intermediates and thus the propensity for and outcome of such rearrangements.

Influence of Fluorine on Regioselectivity and Stereoselectivity in Transformations

The fluorine atom in this compound is a key determinant of the regioselectivity and stereoselectivity of its reactions. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the electron density distribution within the molecule and affect the stability of reaction intermediates.

In nucleophilic addition reactions, the fluorine atom at the C2 position makes the double bond electron-deficient. This electronic characteristic can direct the attack of nucleophiles. For instance, in reactions with soft nucleophiles, the attack may be favored at the C3 position (a Michael-type addition), influenced by the polarization of the π-system. Conversely, hard nucleophiles might preferentially attack the C2 position. The regioselectivity of nucleophilic attack on fluoroolefins is a subject of detailed study, with outcomes often dependent on the nature of the nucleophile and the reaction conditions. For example, reactions of 1-phenylpentafluoropropenes with sodium ethoxide show that the direction of nucleophilic attack is influenced by substituents, with electron-donating groups favoring attack at C1 and electron-withdrawing groups directing the attack to C2. lookchem.com

The stereoselectivity of reactions involving this compound is also intricately linked to the presence of the fluorine atom. The formation of specific stereoisomers, such as E or Z isomers in addition or elimination reactions, can be controlled by the steric and electronic effects of the fluorine. arxiv.orguou.ac.in In cycloaddition reactions, the facial selectivity of the approach of a diene or dipole can be influenced by the fluorine substituent, leading to the preferential formation of one diastereomer over another. For instance, in Diels-Alder reactions, the stereochemical outcome is often governed by the alignment of the interacting orbitals, which can be perturbed by the electronic nature of the fluorine atom. mdpi.com

The table below summarizes the expected influence of the fluorine atom on the selectivity of different reaction types with this compound.

| Reaction Type | Influence of Fluorine on Regioselectivity | Influence of Fluorine on Stereoselectivity |

| Nucleophilic Addition | Directs nucleophilic attack based on the hardness/softness of the nucleophile and stabilization of intermediates. | Can influence the stereochemical outcome of the addition across the double bond, leading to specific diastereomers. |

| Cycloaddition | Influences the orientation of the cycloaddition partner, leading to specific regioisomers (e.g., ortho/meta/para in [4+2] cycloadditions). | Can direct the facial selectivity of the cycloaddition, resulting in endo/exo or syn/anti selectivity. |

| Elimination | Can affect the regioselectivity of proton removal in the formation of a new double bond. | Can lead to the preferential formation of E or Z isomers of the resulting alkene. |

Mechanistic Elucidation of Novel Reactions

The unique electronic properties imparted by the fluorine atom in this compound can enable novel chemical transformations. The elucidation of the mechanisms of these reactions is crucial for understanding and optimizing their outcomes.

One area of interest is the participation of fluorinated allylic systems in transition metal-catalyzed reactions. The fluorine atom can modify the coordination of the allylic system to the metal center and influence the rates and selectivities of subsequent steps, such as oxidative addition and reductive elimination. Mechanistic studies of such reactions often employ a combination of experimental techniques, including kinetic analysis and isotopic labeling, along with computational methods like Density Functional Theory (DFT). researchgate.net

For example, the mechanism of a [3+2] cycloaddition reaction involving a fluorinated component would be of significant interest. Such reactions could proceed through a concerted or a stepwise pathway. nih.govsci-rad.com DFT calculations can be used to model the transition states of both pathways to determine the energetically favored route. nih.gov These calculations can also shed light on the role of the fluorine atom in stabilizing or destabilizing key intermediates, thereby explaining the observed reactivity and selectivity.

A hypothetical reaction and its potential mechanistic investigation are outlined in the table below.

| Proposed Novel Reaction | Key Mechanistic Questions | Potential Investigative Techniques |

| Palladium-catalyzed cross-coupling of this compound with an aryl boronic acid | - What is the active catalytic species? - Does the reaction proceed via a standard catalytic cycle (oxidative addition, transmetalation, reductive elimination)? - How does the fluorine atom affect the rate of each step? - What is the origin of the observed regioselectivity? | - In-situ monitoring of the reaction by NMR or IR spectroscopy. - Isolation and characterization of reaction intermediates. - Kinetic studies to determine the rate law. - DFT calculations to model the reaction pathway and transition states. |

| Asymmetric [3+2] cycloaddition with a nitrile oxide | - Is the reaction concerted or stepwise? - What is the nature of the transition state? - How does the chiral catalyst control the enantioselectivity? - What is the role of the fluorine atom in directing the stereochemical outcome? | - Stereochemical analysis of the products. - Non-linear effects studies with chiral catalysts. - Isotopic labeling experiments to probe the mechanism. - Computational modeling of the diastereomeric transition states. |

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Fluorinated Molecules

The unique combination of functional groups in 2-Fluoroprop-2-en-1-amine hydrochloride positions it as a valuable precursor for a variety of complex fluorinated molecules. The strategic placement of fluorine can significantly alter the physicochemical properties of target molecules, including their stability, lipophilicity, and biological activity.

Synthesis of Fluorinated Amino Acids and Peptide Analogues

The introduction of fluorine into amino acids and peptides is a well-established strategy in medicinal chemistry to enhance their metabolic stability and binding affinity. nih.govrsc.orgresearchgate.net Fluoroallylic amines, in principle, can serve as precursors to novel fluorinated amino acids through various synthetic transformations. The amine group provides a direct handle for peptide synthesis, while the fluoroallyl moiety can be further functionalized. Although direct synthesis of amino acids from this compound is not explicitly documented, related methodologies involving fluorinated building blocks are prevalent in the synthesis of these complex unnatural amino acids. nih.govrsc.orgpsu.edu

Intermediate for the Preparation of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. researchgate.netle.ac.ukgoogle.comekb.eg The dual functionality of this compound allows it to participate in cyclization reactions to form a variety of heterocyclic scaffolds. The amine can act as a nucleophile, while the double bond can undergo addition reactions or participate in cycloadditions. This makes it a promising candidate for the synthesis of fluorinated pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are privileged structures in drug discovery. researchgate.netnih.gov

Building Block for Organofluorine Drug Discovery Scaffolds

The incorporation of fluorine is a key strategy in modern drug design, with a significant percentage of new drugs containing at least one fluorine atom. nih.govnih.govelsevierpure.com Fluoroallylic amines represent a valuable scaffold in this context. nih.govd-nb.inforsc.org The presence of the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. nih.gov Derivatives of this compound could be explored for the development of new therapeutic agents across various disease areas. For instance, fluoroallylamine motifs have been investigated as inhibitors for enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases. acs.orgresearchgate.netnih.gov

Precursor for Specialized Monomers in Polymer Synthesis

The development of fluorine-containing polymers is a significant area of materials science, leading to materials with unique properties such as high thermal stability, chemical resistance, and low surface energy.

Incorporation of Fluoroallylic Amine Units into Polymeric Structures

Catalytic Applications of Derivatives

Amines and their derivatives are widely used as organocatalysts in a variety of chemical transformations. While there is no specific literature on the catalytic applications of this compound derivatives, the presence of the amine functionality opens up this possibility. The fluorine atom could influence the basicity and nucleophilicity of the amine, potentially leading to unique catalytic activity and selectivity in reactions such as aldol (B89426) additions, Michael reactions, and other carbon-carbon bond-forming reactions. Further research would be needed to explore and develop the catalytic potential of derivatives of this compound.

Ligand Design for Transition Metal Catalysis

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of this compound or its free amine form, 2-fluoroallylamine, in the design of ligands for transition metal catalysis. The current body of published research does not appear to cover the synthesis of ligands derived from this specific compound for applications in catalytic processes such as cross-coupling reactions, hydrogenations, or other transition metal-mediated transformations.

While allylamines and fluoro-substituted organic molecules are independently important classes of compounds in the development of ligands, the specific combination in 2-fluoroallylamine for this purpose is not documented in the available literature. Research on fluorinated ligands often focuses on the electronic effects of fluorine substitution on the catalytic activity of the metal center. Fluorine's high electronegativity can significantly alter the donor properties of a ligand, which in turn influences the reactivity and selectivity of the catalyst. However, studies have predominantly centered on fluorinated phosphines, N-heterocyclic carbenes (NHCs), and other aromatic N-donor ligands.

Similarly, allylamine (B125299) derivatives have been used to create a variety of N-donor and P,N-donor ligands. The allyl group can offer a secondary coordination site or be a platform for further functionalization. Despite these general trends, the specific use of 2-Fluoroprop-2-en-1-amine as a building block for such ligands is not described.

Consequently, due to the absence of detailed research findings, data on catalyst performance, reaction yields, or specific examples of transition metal complexes involving ligands derived from this compound, no data tables or further detailed discussion on this topic can be provided. The exploration of this compound in the context of ligand design may represent a novel and unexamined area of research.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of 2-Fluoroprop-2-en-1-amine hydrochloride. Future research should prioritize the reduction of hazardous waste, the use of renewable resources, and the improvement of energy efficiency.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Future investigations should focus on the development of novel catalytic systems that offer high efficiency and selectivity, minimizing the formation of byproducts. Both heterogeneous and biocatalytic approaches present promising avenues.

Heterogeneous Catalysis: The use of solid-supported catalysts could simplify purification processes and enable catalyst recycling, aligning with green chemistry principles. Research into mesoporous silica (B1680970) or polymer-supported transition metal catalysts, such as palladium or nickel, could lead to efficient and reusable systems for the synthesis of fluorinated allylic amines. researchgate.netmdpi.com

Biocatalysis: The application of enzymes in the synthesis of fluorinated amines is a rapidly growing field. nih.govdtu.dkdtu.dk Future work could explore the use of engineered enzymes, such as transaminases or reductive aminases, for the stereoselective synthesis of chiral derivatives of 2-Fluoroprop-2-en-1-amine. whiterose.ac.uk This approach offers the potential for high enantioselectivity under mild reaction conditions.

| Potential Catalytic Approaches | Catalyst Type | Anticipated Advantages |

| Heterogeneous Catalysis | Palladium on porous carbon | Reusability, reduced metal leaching, simplified workup |

| Heterogeneous Catalysis | Nickel-based zeolites | Lower cost, potential for high selectivity |

| Biocatalysis | Engineered Transaminases | High enantioselectivity, mild reaction conditions, aqueous media |

| Biocatalysis | Immobilized Reductive Aminases | Enhanced stability, continuous processing potential |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. chimia.chresearchgate.netnih.govescholarship.org

The synthesis of this compound could greatly benefit from microfluidic reactor technology. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Furthermore, the small reaction volumes inherent in flow reactors enhance safety when dealing with potentially exothermic fluorination reactions. Future research should aim to develop a continuous flow process for the synthesis, purification, and salt formation of the target compound.

| Advantages of Flow Chemistry | Description |

| Enhanced Safety | Small reactor volumes minimize the risk of runaway reactions. |

| Precise Control | Accurate control over temperature, pressure, and residence time. |

| Improved Efficiency | Increased reaction rates and yields due to superior heat and mass transfer. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Potential for automated synthesis and in-line analysis. |

Asymmetric Synthesis of Chiral 2-Fluoroprop-2-en-1-amine Derivatives

The development of methods for the asymmetric synthesis of chiral amines is of paramount importance in medicinal chemistry. Future research should focus on creating enantiomerically pure derivatives of 2-Fluoroprop-2-en-1-amine, which could have distinct biological activities.

Organocatalysis: Chiral organocatalysts, such as those based on proline or thiourea (B124793) derivatives, have emerged as powerful tools for asymmetric synthesis. nih.govrsc.orgnih.govamanote.com Investigating the use of bifunctional amine-thiourea catalysts could enable the enantioselective addition of nucleophiles to imines derived from 2-fluoropropenal, a potential precursor.

Chiral Ligand-Metal Complexes: The use of chiral phosphine (B1218219) ligands in transition metal-catalyzed allylic amination reactions is a well-established strategy. nih.gov Future work could involve the design and synthesis of novel chiral ligands tailored for the specific electronic properties of the fluorinated substrate to achieve high levels of enantioselectivity.

| Potential Asymmetric Synthesis Strategies | Catalyst/Method | Expected Outcome |

| Organocatalysis | Chiral Brønsted acids | Enantioselective protonation of an enamine intermediate. |

| Organocatalysis | Bifunctional thiourea catalysts | Stereocontrolled addition to a prochiral imine. rsc.org |

| Transition Metal Catalysis | Palladium with chiral phosphine ligands | Enantioselective allylic amination. |

| Biocatalysis | Reductive Aminases | Production of enantiopure primary and secondary amines. whiterose.ac.uk |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique electronic properties imparted by the fluorine atom on the double bond of 2-Fluoroprop-2-en-1-amine suggest that it may exhibit novel reactivity. A thorough investigation of its chemical behavior is warranted.

Cycloaddition Reactions: The electron-deficient nature of the double bond, influenced by the fluorine atom, makes it a potentially interesting substrate for cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. nih.govrsc.org Exploring its reactivity with various dienes and 1,3-dipoles could lead to the synthesis of complex, fluorinated heterocyclic scaffolds.

Tandem Reactions: The development of tandem or cascade reactions involving 2-Fluoroprop-2-en-1-amine could provide rapid access to complex molecular architectures from simple starting materials. nih.gov

| Potential Reaction Pathways | Reactant Type | Potential Product Class |

| [4+2] Cycloaddition | Electron-rich dienes | Fluorinated cyclohexene (B86901) derivatives |

| [3+2] Cycloaddition | Nitrones, azomethine ylides | Fluorinated isoxazolidines, pyrrolidines |

| Michael Addition | Soft nucleophiles | β-functionalized 2-fluoropropylamines |

| Palladium-catalyzed cross-coupling | Aryl or vinyl halides | Functionalized allylic amines |

Advanced In Silico Studies for Predicting Novel Transformations and Applications

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding experimental work.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, stability of reaction intermediates, and transition states for potential reactions of this compound. This can provide valuable insights into its reactivity and help in the rational design of catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational preferences of the molecule and its interactions with potential biological targets, which could inform its application in drug discovery.

Reaction Pathway Prediction: Advanced computational methods can be used to predict feasible reaction pathways, potentially uncovering novel and unexpected transformations. nih.govarxiv.orgresearchgate.net

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties (NMR, IR), reaction mechanisms, and kinetic feasibility. nih.gov |

| Ab initio methods | High-accuracy calculation of electronic structure and properties. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. The primary amine functionality of 2-Fluoroprop-2-en-1-amine makes it an ideal candidate for integration into MCRs.